REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].[CH3:9][Si]([Cl:13])(C)C>CO>[ClH:13].[CH3:9][O:7][C:6](=[O:8])[CH:2]([NH2:1])[CH2:3][CH2:4][OH:5] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC(CCO)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture gradually became homogenous and was further stirred at rt for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
further dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude oil thus obtained
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(C(CCO)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].[CH3:9][Si]([Cl:13])(C)C>CO>[ClH:13].[CH3:9][O:7][C:6](=[O:8])[CH:2]([NH2:1])[CH2:3][CH2:4][OH:5] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC(CCO)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture gradually became homogenous and was further stirred at rt for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
further dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude oil thus obtained
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(C(CCO)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |